Cas no 2138507-70-5 (4-cyclopentyl-5-methoxypyrimidin-2-amine)

4-cyclopentyl-5-methoxypyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-cyclopentyl-5-methoxypyrimidin-2-amine
- EN300-1122188
- 2138507-70-5
-
- インチ: 1S/C10H15N3O/c1-14-8-6-12-10(11)13-9(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,11,12,13)
- InChIKey: ITNFKLXKBWVNLY-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=C(N)N=C1C1CCCC1
計算された属性
- せいみつぶんしりょう: 193.121512110g/mol
- どういたいしつりょう: 193.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 61Ų
4-cyclopentyl-5-methoxypyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122188-10.0g |
4-cyclopentyl-5-methoxypyrimidin-2-amine |
2138507-70-5 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-1122188-5g |
4-cyclopentyl-5-methoxypyrimidin-2-amine |
2138507-70-5 | 95% | 5g |
$3479.0 | 2023-10-27 | |
Enamine | EN300-1122188-10g |
4-cyclopentyl-5-methoxypyrimidin-2-amine |
2138507-70-5 | 95% | 10g |
$5159.0 | 2023-10-27 | |
Enamine | EN300-1122188-0.1g |
4-cyclopentyl-5-methoxypyrimidin-2-amine |
2138507-70-5 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
Enamine | EN300-1122188-2.5g |
4-cyclopentyl-5-methoxypyrimidin-2-amine |
2138507-70-5 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
Enamine | EN300-1122188-0.25g |
4-cyclopentyl-5-methoxypyrimidin-2-amine |
2138507-70-5 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1122188-0.05g |
4-cyclopentyl-5-methoxypyrimidin-2-amine |
2138507-70-5 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
Enamine | EN300-1122188-1.0g |
4-cyclopentyl-5-methoxypyrimidin-2-amine |
2138507-70-5 | 1g |
$728.0 | 2023-05-24 | ||
Enamine | EN300-1122188-5.0g |
4-cyclopentyl-5-methoxypyrimidin-2-amine |
2138507-70-5 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-1122188-0.5g |
4-cyclopentyl-5-methoxypyrimidin-2-amine |
2138507-70-5 | 95% | 0.5g |
$1152.0 | 2023-10-27 |
4-cyclopentyl-5-methoxypyrimidin-2-amine 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
5. Book reviews
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
4-cyclopentyl-5-methoxypyrimidin-2-amineに関する追加情報
Introduction to 4-cyclopentyl-5-methoxypyrimidin-2-amine (CAS No. 2138507-70-5)
4-cyclopentyl-5-methoxypyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 2138507-70-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a cyclopentyl substituent attached to a pyrimidine core, which is further functionalized with a methoxy group at the 5-position and an amine group at the 2-position. The structural configuration of this molecule imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.
The pyrimidine moiety is a cornerstone in medicinal chemistry, frequently employed in the design of nucleoside analogs, anticancer agents, and antiviral drugs due to its resemblance to natural nucleobases. The incorporation of a cyclopentyl group at the 4-position introduces steric bulk and potential for favorable interactions with biological targets, enhancing binding affinity and selectivity. Additionally, the methoxy group at the 5-position can modulate electronic properties and metabolic stability, while the amine functionality at the 2-position provides a site for further derivatization, enabling the creation of diverse pharmacophores.
Recent advancements in computational chemistry and high-throughput screening have highlighted 4-cyclopentyl-5-methoxypyrimidin-2-amine as a promising candidate for therapeutic intervention. Studies suggest that this compound exhibits inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, preliminary in vitro assays have demonstrated its potential to disrupt kinase-mediated signaling pathways, which are often dysregulated in malignancies.
The synthesis of 4-cyclopentyl-5-methoxypyrimidin-2-amine typically involves multi-step organic reactions, starting from readily available precursors such as cyclopentanone derivatives and malononitrile. Modern synthetic methodologies emphasize efficiency, scalability, and green chemistry principles to minimize waste and optimize yield. Techniques like transition-metal-catalyzed cross-coupling reactions have been particularly effective in constructing the pyrimidine ring system with high precision.
In the context of drug development, the pharmacokinetic profile of 4-cyclopentyl-5-methoxypyrimidin-2-amine is a critical consideration. The cyclopentyl group contributes to lipophilicity, influencing absorption and distribution, while the polar amine and methoxy groups may affect metabolic clearance. Preclinical studies are essential to elucidate these parameters, ensuring that the compound has an appropriate half-life and bioavailability for therapeutic use. Advanced pharmacokinetic modeling can predict how modifications to the molecular structure might enhance or mitigate these properties.
The biological activity of this compound has garnered interest from researchers exploring novel therapeutic strategies. For example, investigations into its interaction with protein targets have revealed potential applications in modulating immune responses or inhibiting tumor growth. The pyrimidine core’s ability to mimic natural nucleobases allows it to engage with DNA and RNA-binding proteins, offering avenues for developing treatments targeting genetic anomalies or viral replication mechanisms.
Emerging research also highlights the role of 4-cyclopentyl-5-methoxypyrimidin-2-amine in combination therapies. By pairing this compound with other agents that act through different mechanisms, synergistic effects may be achieved, leading to improved treatment outcomes. Such combinatorial approaches are particularly relevant in oncology, where resistance to single-agent therapy remains a significant challenge. Preclinical trials are underway to evaluate its efficacy when used alongside standard-of-care regimens or experimental drugs.
The analytical characterization of 4-cyclopentyl-5-methoxypyrimidin-2-amine relies on sophisticated techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure rigorous purity assessment and structural confirmation before advancing into biological testing. High-resolution NMR spectroscopy provides detailed insights into molecular conformation and dynamic behavior, which are crucial for understanding binding interactions.
The regulatory landscape governing the use of 4-cyclopentyl-5-methoxypyrimidin-2-amine is evolving alongside advancements in chemical synthesis and drug delivery systems. Regulatory agencies increasingly prioritize innovative compounds that demonstrate therapeutic promise while adhering to safety standards. Companies developing this molecule must navigate stringent guidelines regarding clinical trial design, manufacturing processes, and environmental impact assessments.
Future directions in research may explore derivatization strategies to enhance specific properties of 4-cyclopentyl-5-methoxypyrimidin-2-amine, such as improving solubility or reducing off-target effects. Computational modeling tools like molecular docking can accelerate the design of optimized analogs by predicting binding affinities and interaction modes with biological targets. Such integrative approaches bridge synthetic chemistry with biopharmaceutical research, fostering rapid progress toward novel therapeutics.
In conclusion,4-cyclopentyl-5-methoxypyrimidin-2-amineseemingly positioned as a versatile scaffold for medicinal chemistry applications due to its structural features and demonstrated biological potential. Ongoing research efforts aim to harness its therapeutic capabilities through innovative synthetic methodologies, preclinical evaluations, and strategic collaborations within the pharmaceutical industry. As our understanding of disease mechanisms deepens, this compound offers exciting prospects for addressing unmet medical needs across multiple therapeutic areas.
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